Product packaging for Cyclobutanamine, 3-(4-morpholinyl)-(Cat. No.:CAS No. 878155-06-7)

Cyclobutanamine, 3-(4-morpholinyl)-

Cat. No.: B1456982
CAS No.: 878155-06-7
M. Wt: 156.23 g/mol
InChI Key: PZRIVFTUPHKMSW-UHFFFAOYSA-N
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Description

Significance of Cyclobutane (B1203170) Architectures in Advanced Chemical Synthesis and Molecular Design

Cyclobutane, a four-membered carbocycle, possesses a significant degree of ring strain, which makes it a reactive and versatile building block in organic synthesis. fiveable.me This inherent strain energy, a consequence of its deviation from ideal tetrahedral bond angles, drives ring-opening reactions, allowing for the construction of more complex molecular frameworks. fiveable.meresearchgate.net Despite this reactivity, cyclobutane derivatives can be stable and are found in some natural products and pharmacologically active compounds. researchgate.netwikipedia.org

The unique puckered three-dimensional structure of the cyclobutane ring offers distinct spatial arrangements for substituents, which is a valuable characteristic in molecular design, particularly in medicinal chemistry. nih.gov The longer C-C bond lengths and increased p-character of these bonds further distinguish cyclobutanes from their acyclic or larger ring counterparts. nih.gov The synthetic utility of cyclobutanes is vast, with applications in cycloaddition reactions and as intermediates for creating diverse molecular architectures through controlled ring-cleavage and rearrangement reactions. fiveable.meresearchgate.net

The Morpholine (B109124) Heterocycle as a Pivotal Motif in Chemical Probe Development and Scaffold Construction

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry and drug discovery. nih.govnih.gov Its presence in a molecule can confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. nih.govacs.org The morpholine moiety is a versatile building block that can be readily incorporated into molecules and can participate in various non-covalent interactions, influencing a compound's binding affinity to biological targets. nih.govjchemrev.com

The flexible, chair-like conformation of the morpholine ring allows it to act as a scaffold, orienting appended chemical groups in specific three-dimensional arrangements. acs.org This feature is crucial in the design of chemical probes and drug candidates, where precise spatial positioning of functional groups is necessary for potent and selective biological activity. acs.orgresearchgate.net Consequently, the morpholine motif is found in a wide array of bioactive compounds and approved drugs. nih.gov

Overview of Cyclobutane-Amine and Morpholine-Containing Hybrid Structures

The combination of a cyclobutane ring with an amine functional group, forming a cyclobutylamine (B51885), introduces a basic center and a site for further functionalization. The synthesis of substituted cyclobutylamines can be challenging due to the stereochemical complexity and the potential for ring-flipping, which complicates spectroscopic analysis. calstate.edu However, the development of new synthetic methods is expanding the accessibility of these valuable building blocks. researchgate.net

Hybrid structures that incorporate both a cyclobutane-amine core and a morpholine substituent are of interest due to the potential synergistic effects of these two motifs. The morpholine group can influence the electronic properties and reactivity of the cyclobutylamine, while the cyclobutane ring provides a rigid, three-dimensional scaffold. The synthesis of such hybrids allows for the exploration of new chemical space and the generation of diverse molecular libraries for screening in various applications, including agrochemicals and pharmaceuticals. researchgate.net

Research Landscape and Emerging Directions for Cyclobutanamine, 3-(4-morpholinyl)-

While extensive research exists on cyclobutane derivatives and morpholine-containing compounds individually, the specific compound Cyclobutanamine, 3-(4-morpholinyl)- is not extensively documented in publicly available research literature. The primary information available is its identification as a chemical entity, often listed in chemical supplier catalogs. This suggests that its applications may be in early-stage discovery research or as a building block for more complex molecules that are the subject of proprietary research.

Emerging research directions in this area would likely involve the synthesis of a library of derivatives based on the Cyclobutanamine, 3-(4-morpholinyl)- scaffold. By varying the substitution patterns on both the cyclobutane and morpholine rings, chemists can systematically explore the structure-activity relationships of these compounds. Future research could focus on their potential as modulators of biological targets where the unique conformational constraints of the cyclobutane ring and the physicochemical properties of the morpholine moiety could lead to novel and potent activity. The development of efficient and stereoselective synthetic routes to access these hybrid structures will be a key enabling factor for their exploration. calstate.eduresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O B1456982 Cyclobutanamine, 3-(4-morpholinyl)- CAS No. 878155-06-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-morpholin-4-ylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-7-5-8(6-7)10-1-3-11-4-2-10/h7-8H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRIVFTUPHKMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001301302
Record name 3-(4-Morpholinyl)cyclobutanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878155-06-7
Record name 3-(4-Morpholinyl)cyclobutanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878155-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Morpholinyl)cyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights of Cyclobutanamine, 3 4 Morpholinyl and Analogues

Reactivity Profiles of the Cyclobutane (B1203170) Ring in Substituted Systems

The four-membered cyclobutane ring is characterized by significant ring strain, which profoundly influences its stability and reactivity. This strain arises from the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5 degrees. fiveable.melibretexts.org

Ring-Opening Reactions and Associated Rearrangements

The inherent strain in the cyclobutane scaffold makes it susceptible to ring-opening reactions, particularly under conditions that can generate a reactive intermediate on the ring. A classic example, analogous to the potential reactivity of the primary amine in Cyclobutanamine, 3-(4-morpholinyl)-, is the deamination-induced rearrangement of cyclobutylamine (B51885). nih.govnih.gov Diazotization of cyclobutylamine with nitrous acid generates an unstable diazonium salt. The subsequent loss of nitrogen gas produces a highly reactive cyclobutyl cation. This cation can undergo a series of rearrangements, including ring expansion to the more stable cyclopentyl cation or ring contraction and fragmentation, leading to a mixture of products. The distribution of these products is influenced by the substitution pattern on the cyclobutane ring and the reaction conditions.

Recent research has also explored the ring-opening metathesis of cyclobutene (B1205218) derivatives, highlighting the versatility of these strained rings in synthetic transformations. nih.govnih.govelsevierpure.com While Cyclobutanamine, 3-(4-morpholinyl)- lacks the double bond of cyclobutene, these studies underscore the thermodynamic driving force to alleviate ring strain.

Stability and Strain Effects in the Cyclobutane Scaffold

The stability of the cyclobutane ring is a direct consequence of its ring strain, which is a combination of angle strain and torsional strain. fiveable.melibretexts.org The internal C-C-C bond angles in a planar cyclobutane are 90 degrees, a significant deviation from the ideal 109.5 degrees for sp³ hybridized carbons. libretexts.orgpressbooks.pub To alleviate some of this strain, cyclobutane adopts a puckered or folded conformation. pressbooks.pub This puckering slightly reduces the angle strain to about 88 degrees and, more importantly, decreases the torsional strain that would arise from the eclipsing of all hydrogen atoms in a planar conformation. pressbooks.pub

Strain Energies of Cycloalkanes
CycloalkaneRing SizeStrain Energy (kcal/mol)
Cyclopropane327.5
Cyclobutane426.3
Cyclopentane (B165970)56.2
Cyclohexane60.1

Reactivity of the Primary Amine Functionality

The primary amine group is a key reactive center in *Cyclobutanamine, 3-(4-morpholinyl)-, exhibiting characteristic nucleophilic behavior. britannica.combyjus.com

Nucleophilic Reactivity in the Formation of Amides, Ureas, and Other Nitrogen-Containing Derivatives

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. libretexts.org This nucleophilicity allows it to readily react with acylating agents to form a variety of nitrogen-containing derivatives.

Amide Formation: In the presence of acyl chlorides or acid anhydrides, the primary amine undergoes nucleophilic acyl substitution to form amides. libretexts.orglibretexts.org This reaction is typically rapid and high-yielding. libretexts.org

Urea (B33335) Formation: The reaction of the primary amine with isocyanates provides a direct route to substituted ureas. organic-chemistry.org Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by reaction with another amine, can also produce ureas. britannica.com The reversible reaction of primary amines with carbon dioxide to form alkyl-ammonium carbamates has been shown to reduce the amine's reactivity in urea synthesis. nih.gov

The nucleophilicity of amines generally increases with their basicity. masterorganicchemistry.com However, steric hindrance around the nitrogen atom can diminish its nucleophilic character. masterorganicchemistry.com

Reactions with Electrophilic Reagents

The primary amine of Cyclobutanamine, 3-(4-morpholinyl)- can react with a wide range of electrophilic reagents. britannica.combyjus.com

Alkylation: Primary amines can be alkylated by alkyl halides. libretexts.orggeeksforgeeks.org However, this reaction is often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, because the product amine is also nucleophilic. libretexts.org

Reaction with Aldehydes and Ketones: Primary amines react with aldehydes and ketones to form imines (Schiff bases). britannica.com This reaction is a cornerstone of reductive amination, where the intermediate imine is reduced in situ to form a secondary amine.

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride (Hinsberg's reagent), yields sulfonamides. geeksforgeeks.org This reaction is often used for the chemical differentiation of primary, secondary, and tertiary amines.

Reactivity of the Morpholine (B109124) Nitrogen and Ether Linkage

The morpholine ring in Cyclobutanamine, 3-(4-morpholinyl)- also possesses reactive sites, although they are generally less reactive than the primary amine.

The nitrogen atom within the morpholine ring is a tertiary amine. While it is nucleophilic, its reactivity is sterically hindered compared to the primary amine. It can, however, still participate in certain reactions. For instance, it can be alkylated to form a quaternary ammonium salt, and it can react with strong acids to form salts. britannica.com The electron-withdrawing effect of the oxygen atom in the morpholine ring reduces the nucleophilicity of the morpholine nitrogen compared to a simple dialkylamine. masterorganicchemistry.com

Basicity and Coordination Chemistry of the Morpholine Nitrogen

The morpholine ring contains a nitrogen atom which imparts basic and polar characteristics to the molecule. biosynce.com The nitrogen atom can act as a base by accepting protons in acidic environments. biosynce.com However, the presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen. This inductive effect renders the morpholine nitrogen less nucleophilic and less basic compared to structurally similar secondary amines, such as piperidine. wikipedia.org

The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). masterorganicchemistry.com A higher pKaH value corresponds to a stronger base. masterorganicchemistry.com Morpholine itself is a relatively strong base with a pKaH of 8.7 in aqueous solution. sci-hub.se Upon substitution, the basicity of the morpholine ring can be modulated, with reported pKa values for substituted morpholines ranging from 6.0 to 7.9. sci-hub.se This property is crucial in medicinal chemistry, as it allows for tuning the pharmacokinetic profile of a drug; a pKa value similar to the pH of blood can enhance solubility and brain permeability. acs.org

The lone pair of electrons on the morpholine nitrogen allows it to coordinate with metal ions, acting as a ligand. biosynce.comresearchgate.net This property is utilized in the design of inhibitors for enzymes like phosphoinositide 3-kinases (PI3Ks), where the morpholine ring can interact with key residues in the ATP-binding site. acs.org For instance, in certain PI3K inhibitors, one morpholine ring's oxygen atom interacts with the hinge valine, while a second morpholine ring is added to maintain this key interaction and improve metabolic stability. acs.org Morpholines have also been used as ligands in asymmetric addition reactions. researchgate.net

Table 1: Comparison of pKaH Values for Morpholine and Related Amines

Amine pKa of Conjugate Acid (pKaH) Reference
Piperidine 11.12 masterorganicchemistry.com
Morpholine 8.7 sci-hub.se
Ammonia (B1221849) 9.2 masterorganicchemistry.com
Pyridine 5.2 masterorganicchemistry.com

This table illustrates the relative basicity of morpholine compared to other common amines. The higher the pKaH, the stronger the base.

Chemical Transformations and Stability of the Morpholine Ring System

The morpholine ring can undergo various chemical transformations, including functionalization and degradation. The nitrogen atom can be readily functionalized through standard organic reactions such as alkylation, acylation, and arylation to modify the compound's properties. biosynce.com Additionally, α-functionalized morpholines can be prepared directly from the parent amine. researchgate.net

The stability of the morpholine ring is a key consideration. Under high temperatures and pressures, such as those in the steam systems of power plants, morpholine decomposes slowly in the absence of oxygen. wikipedia.org The proposed decomposition mechanism begins with the hydrolysis of morpholine into other amines and glycol, which can then be converted to aldehydes and organic acids like acetate (B1210297) and formate (B1220265) in the presence of metallic catalysts. iaea.org

Biodegradation of morpholine has also been studied. In certain microorganisms, the degradation pathway is initiated by a cytochrome P450-catalyzed cleavage of the C-N bond, leading to the formation of an amino acid, 2-(2-aminoethoxy)acetate. nih.gov The stability of specific morpholine-containing compounds has been investigated through kinetic studies. For example, the degradation of [(N-morpholine)metylene]daunorubicin hydrochloride in dry air was found to be a first-order reaction. nih.gov

While the six-membered morpholine ring is generally stable, the attached four-membered cyclobutane ring can be susceptible to ring cleavage under various conditions, including acidic or basic environments, thermolysis, or photolysis. researchgate.net

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving cyclobutanamine and morpholine derivatives is crucial for predicting their behavior and designing new synthetic pathways.

Kinetic Studies of Reactions Involving Cyclobutanamine Derivatives

Kinetic studies provide quantitative data on reaction rates and the factors that influence them. For morpholine-containing compounds, kinetic analysis has been applied to understand their stability and reactivity. The degradation of a daunorubicin (B1662515) derivative featuring a morpholine methylene (B1212753) group was shown to follow first-order kinetics with respect to the substrate's concentration in dry air. nih.gov However, in the presence of significant relative humidity (60.5% to 90.0%), the degradation became an autocatalytic reaction, also of the first order. nih.gov

In analogous systems, such as the reaction of hydroxyl radicals with cyclopentenone derivatives, kinetic measurements have shown that substituents significantly affect the rate coefficients. nih.govnih.gov For instance, methyl substitution on the carbon-carbon double bond was found to increase the reactivity of unsaturated ketones toward OH radicals. nih.gov The dimerization rates of cation radicals of diphenylamine (B1679370), which can be seen as structurally related to parts of the target molecule, were determined to be second-order in the cation radical, with rates around 1.0 × 10⁷ M⁻¹ s⁻¹. rsc.org Such studies highlight how reaction rates and orders can be determined and how they depend on the specific reactants and conditions.

Table 2: Kinetic Data for Selected Reactions of Morpholine Analogues

Reaction Reactant Rate Coefficient (k) / Rate Reaction Order Conditions Reference
Degradation [(N-morpholine)metylene]daunorubicin hydrochloride - First-order Dry Air nih.gov
OH Radical Reaction 2-cyclopenten-1-one 1.2(±0.1) × 10⁻¹¹ cm³ s⁻¹ Second-order 300 K nih.gov
OH Radical Reaction 2-methyl-2-cyclopenten-1-one 1.7(±0.2) × 10⁻¹¹ cm³ s⁻¹ Second-order 300 K nih.gov
Dimerization Diphenylamine cation radical 1.0 × 10⁶ M⁻¹ s⁻¹ Second-order Acetonitrile rsc.org

This interactive table summarizes kinetic parameters for reactions involving structures analogous to the title compound, demonstrating the influence of structure and conditions on reaction rates.

Elucidation of Reaction Intermediates and Transition States

Reactive intermediates are transient species formed during a chemical reaction that are often difficult to isolate. allen.in In reactions involving amine additions to carbonyl groups, which are relevant to the synthesis and reactivity of cyclobutanamine derivatives, hemiaminal intermediates are frequently proposed. researchmap.jp The formation of imines from primary amines and aldehydes in nonpolar solvents is known to proceed through such a hemiaminal intermediate, which is typically unstable and not observed. researchmap.jp

However, in specific cases, these intermediates have been successfully observed and even characterized. For example, a short-lived hemiaminal intermediate was observed in a solvent-free reaction, and in another instance, the crystal structure of a hemiaminal intermediate from the reaction of a secondary amine and a cyclic ketone was determined using in-situ low-temperature co-crystallization. researchgate.net In a cascade reaction to form a morpholine ring, a resulting hemiaminal functionality was found to be thermodynamically and kinetically stable enough for the diastereomers to be separated by column chromatography. acs.org Computational studies of reactions involving enamines, which can be formed from secondary amines like morpholine and ketones like cyclobutanone (B123998), suggest that cyclobutane intermediates can act as "resting states" that influence the stereochemical outcome of the reaction. nih.gov

Transition states represent the highest energy point along a reaction coordinate. For certain reactions, like the Menshutkin reaction, calculations have indicated a product-like transition state in the gas phase and in non-polar solvents, while a reactant-like transition state is favored in polar solvents like water. researchgate.net Other reactions, such as the Diels-Alder reaction or the decarboxylation of β-keto carboxylic acids, are known to proceed through cyclic transition states. libretexts.org

Influence of Substituents on Reaction Mechanisms

Substituents can profoundly influence chemical reactivity and reaction mechanisms through electronic and steric effects. ucsb.edu Electronic influences are typically divided into inductive effects, which are transmitted through sigma bonds or space, and resonance effects, which involve electron delocalization through π systems. ucsb.edu

In reactions proceeding through carbocation intermediates, electron-donating groups (+I) can stabilize the positive charge and increase the reaction rate, while electron-withdrawing groups (-I) destabilize the carbocation and decrease the rate. ucsb.edu Theoretical studies on the electrocyclic ring-opening of cyclobutenes, a related four-membered ring system, have shown that donor substituents at certain positions slightly raise the activation energy, whereas powerful acceptor substituents slightly lower it. nih.gov Furthermore, substituents can dictate the stereochemical course of such reactions, with donor groups favoring outward rotation and strong acceptors favoring inward rotation. nih.gov

The position of the substituent is also critical. A study on methyl-substituted diphenylamine cation radicals found that a 4-methyl substituent slowed a dimerization reaction compared to the unsubstituted radical. rsc.org In contrast, a 3-methyl substituent promoted a different pathway, leading to cyclized dimer compounds. rsc.org In the context of the morpholine ring itself, modifying its substituents is a key strategy in drug design to optimize the interaction between the drug and its biological target, which can lead to increased potency and selectivity. biosynce.com

Advanced Structural Elucidation and Spectroscopic Characterization of Cyclobutanamine, 3 4 Morpholinyl

Comprehensive Spectroscopic Methodologies for Complex Organic Compounds

The elucidation of novel or complex organic structures relies on the synergistic application of several spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon-hydrogen framework and the connectivity of atoms. Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Mass Spectrometry (MS) reveals the molecular weight and provides valuable information about the molecule's fragmentation pattern, which aids in structural confirmation. Together, these methods allow for a comprehensive and detailed structural analysis, moving from the identification of individual components to a complete three-dimensional picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the molecular skeleton and deduce the spatial relationships between atoms.

¹H and ¹³C NMR Spectral Assignment for Cyclobutanamine, 3-(4-morpholinyl)-

The ¹H NMR spectrum of Cyclobutanamine, 3-(4-morpholinyl)- is expected to show distinct signals for the protons on the cyclobutane (B1203170) ring and the morpholine (B109124) ring. The morpholine protons typically appear as two multiplets, one for the protons adjacent to the oxygen atom (O-CH₂) and another for those adjacent to the nitrogen atom (N-CH₂). nih.govresearchgate.net The protons on the cyclobutane ring will exhibit complex splitting patterns due to cis and trans coupling. The methine proton attached to the nitrogen-bearing carbon (C1-H) and the methine proton at the morpholine-substituted carbon (C3-H) are expected to be distinct.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The morpholine ring is expected to show two signals for its four carbons due to symmetry: one for the carbons adjacent to the oxygen and one for the carbons adjacent to the nitrogen. nih.govresearchgate.net The four carbons of the cyclobutane ring will likely be non-equivalent, giving rise to four distinct signals. The chemical shifts are influenced by the substituents, with the carbons directly attached to nitrogen atoms appearing at a lower field.

Predicted ¹H NMR Spectral Data for Cyclobutanamine, 3-(4-morpholinyl)- This table presents predicted chemical shifts (δ) based on analogous structures. Actual values may vary.

Protons Predicted Chemical Shift (ppm) Multiplicity
Morpholine O-CH₂ 3.6 - 3.8 t
Morpholine N-CH₂ 2.4 - 2.6 t
Cyclobutane C1-H (CH-NH₂) 3.3 - 3.5 m
Cyclobutane C3-H (CH-Morpholine) 2.8 - 3.1 m
Cyclobutane CH₂ 1.6 - 2.3 m

Predicted ¹³C NMR Spectral Data for Cyclobutanamine, 3-(4-morpholinyl)- This table presents predicted chemical shifts (δ) based on analogous structures. Actual values may vary.

Carbon Predicted Chemical Shift (ppm)
Morpholine O-CH₂ 66 - 68
Morpholine N-CH₂ 48 - 52
Cyclobutane C1 (CH-NH₂) 50 - 55
Cyclobutane C3 (CH-Morpholine) 60 - 65

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

While 1D NMR provides essential information, 2D NMR techniques are indispensable for confirming the complex structure of Cyclobutanamine, 3-(4-morpholinyl)-. slideshare.netscribd.comnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. princeton.edusdsu.edu For this molecule, COSY would be used to:

Confirm the connectivity within the cyclobutane ring by showing correlations between the methine protons and the adjacent methylene (B1212753) protons.

Establish the connectivity within the morpholine ring, showing correlations between the O-CH₂ and N-CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). princeton.edusdsu.eduyoutube.com This technique is crucial for definitively assigning each carbon signal to its corresponding proton(s) in the cyclobutane and morpholine rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. scribd.comprinceton.edusdsu.eduyoutube.com This is particularly useful for identifying connections across quaternary carbons or heteroatoms. For this structure, HMBC would be vital to:

Confirm the link between the cyclobutane ring and the morpholine ring by showing a correlation from the C3-H proton of the cyclobutane to the N-CH₂ carbons of the morpholine ring.

Solidify the assignment of all carbons within the cyclobutane ring by observing correlations from each proton to carbons two and three bonds away.

Conformational Analysis using Dynamic NMR and Related Techniques

The four-membered cyclobutane ring is not planar and exists in a puckered conformation. Similarly, the morpholine ring predominantly adopts a chair conformation. nih.govresearchgate.net Dynamic NMR spectroscopy can be employed to study the energetics of conformational changes, such as the ring-puckering inversion of the cyclobutane ring and the chair-to-chair interconversion of the morpholine ring. nih.govsemanticscholar.org By acquiring NMR spectra at different temperatures, it is possible to observe the broadening and coalescence of signals, which allows for the calculation of the energy barriers for these conformational processes. Computational modeling methods are often used in conjunction with experimental NMR data to provide a more detailed understanding of the preferred conformations and the dynamics of their interconversion. frontiersin.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For Cyclobutanamine, 3-(4-morpholinyl)-, the key functional groups are the primary amine (-NH₂), the tertiary amine (in the morpholine ring), the ether (C-O-C) linkage, and aliphatic C-H bonds. The IR spectrum would be expected to show characteristic absorption bands for these groups.

Expected IR Absorption Bands for Cyclobutanamine, 3-(4-morpholinyl)-

Functional Group Characteristic Absorption (cm⁻¹) Vibration Type
N-H (Primary Amine) 3300 - 3500 (two bands) Asymmetric & Symmetric Stretching
N-H (Primary Amine) 1590 - 1650 Scissoring (Bending)
C-H (Aliphatic) 2850 - 3000 Stretching
C-O (Ether) 1070 - 1150 C-O-C Stretching

The presence of a pair of bands in the 3300-3500 cm⁻¹ region would be strong evidence for the primary amine. The strong C-O stretching band around 1100 cm⁻¹ is characteristic of the ether linkage within the morpholine ring. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For Cyclobutanamine, 3-(4-morpholinyl)-, the molecular formula is C₈H₁₆N₂O, giving it a molecular weight of 156.23 g/mol .

According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the calculated mass. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 156.

The fragmentation pattern is dominated by cleavages alpha to the nitrogen atoms, which are stabilized by resonance. jove.comwhitman.edujove.com Key fragmentation pathways would likely include:

Alpha-cleavage at the cyclobutane ring: Loss of a hydrogen radical from the carbon bearing the amino group to form an iminium ion.

Cleavage of the morpholine ring: Fragmentation of the morpholine ring, often initiated by cleavage alpha to the nitrogen or oxygen atom. nih.gov

Fragmentation of the cyclobutane ring: Ring-opening and subsequent loss of small neutral molecules like ethene. whitman.edu Cyclic amines typically show a discernible molecular ion peak. miamioh.edu

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. nih.govmdpi.com Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas.

For Cyclobutanamine, 3-(4-morpholinyl)-, with a chemical formula of C10H20N2O, the theoretical exact mass can be calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O).

Theoretical Exact Mass Calculation:

Carbon (C): 10 x 12.000000 = 120.000000

Hydrogen (H): 20 x 1.007825 = 20.156500

Nitrogen (N): 2 x 14.003074 = 28.006148

Oxygen (O): 1 x 15.994915 = 15.994915

Total Exact Mass: 184.157563

An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be expected to measure the m/z of the protonated molecule, [M+H]⁺, at approximately 185.16484, confirming the elemental composition and distinguishing it from other potential isobaric compounds.

Table 1: Illustrative High-Resolution Mass Spectrometry Data

ParameterExpected Value for C10H20N2O
Molecular Formula C10H20N2O
Theoretical Exact Mass (M) 184.157563
Observed Ion [M+H]⁺ ~185.16484
Mass Accuracy < 5 ppm

Fragmentation Pattern Analysis for Structural Connectivity and Substructure Identification

Mass spectrometry not only provides the molecular weight of a compound but also offers insights into its structural connectivity through the analysis of fragmentation patterns. libretexts.orglibretexts.orgchemguide.co.uk When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint, aiding in the identification of substructures.

For Cyclobutanamine, 3-(4-morpholinyl)-, the fragmentation pattern would be influenced by the presence of the cyclobutane ring, the amine group, and the morpholine moiety. Key fragmentation pathways would likely include:

Alpha-Cleavage: A common fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org This would result in the formation of a stable iminium ion.

Ring Opening of Cyclobutane: The strained cyclobutane ring can undergo cleavage to produce characteristic fragments. docbrown.info

Fragmentation of the Morpholine Ring: The morpholine ring can also fragment, leading to specific daughter ions.

Table 2: Predicted Fragmentation Pattern for Cyclobutanamine, 3-(4-morpholinyl)-

m/z (Predicted)Proposed Fragment StructureFragmentation Pathway
185 [C10H21N2O]⁺Molecular Ion [M+H]⁺
156 [C8H16N2O]⁺Loss of ethyl group from cyclobutane
128 [C6H12N2O]⁺Cleavage of the cyclobutane ring
100 [C5H10NO]⁺Fragment containing the morpholine ring
86 [C4H8NO]⁺Further fragmentation of the morpholine ring
57 [C4H9]⁺Cyclobutyl fragment

X-ray Crystallography for Definitive Solid-State Structure Determination and Stereochemical Confirmation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. nih.govresearchgate.netmdpi.com This method is considered the gold standard for the unambiguous determination of molecular structure, including bond lengths, bond angles, and stereochemistry.

For Cyclobutanamine, 3-(4-morpholinyl)-, which may exist as cis and trans isomers due to the substitution pattern on the cyclobutane ring, X-ray crystallography would be crucial for:

Confirmation of Connectivity: Unequivocally establishing the bonding arrangement of all atoms in the molecule.

Stereochemical Assignment: Differentiating between the cis and trans isomers by determining the relative spatial orientation of the amine and morpholinyl substituents on the cyclobutane ring.

Conformational Analysis: Providing insights into the preferred conformation of the cyclobutane and morpholine rings in the solid state.

The ability to obtain a single crystal of suitable quality is a prerequisite for a successful X-ray crystallographic analysis. nih.gov The resulting crystal structure would provide a detailed atomic-level map of the molecule, confirming its identity and stereoisomeric form. For substituted cyclobutane derivatives, X-ray analysis has been instrumental in confirming the stereochemistry of the products of stereoselective syntheses. nih.govresearchgate.net

Table 3: Illustrative Crystallographic Data Parameters

ParameterDescription
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Resolution (Å)
R-factor Index of agreement between calculated and observed structure factors

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for the separation, identification, and quantification of components within a mixture. For the analysis of Cyclobutanamine, 3-(4-morpholinyl)-, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be valuable for assessing purity and separating potential isomers. eschemy.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds. helixchrom.com For Cyclobutanamine, 3-(4-morpholinyl)-, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. This method would be suitable for:

Purity Assessment: Determining the percentage purity of a sample by separating the main compound from any impurities.

Isomer Separation: With appropriate column selection and mobile phase optimization, HPLC can be used to separate the cis and trans isomers of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. eschemy.com This technique is particularly useful for volatile and thermally stable compounds. For Cyclobutanamine, 3-(4-morpholinyl)-, derivatization may be necessary to increase its volatility and improve its chromatographic behavior. nih.gov GC-MS would be effective for:

Impurity Profiling: Identifying and quantifying volatile impurities in a sample.

Confirmation of Identity: The mass spectrum obtained from the MS detector provides structural information that can confirm the identity of the separated components.

Table 4: Representative Chromatographic Conditions

TechniqueColumnMobile Phase/Carrier GasDetector
HPLC C18 (Reversed-Phase)Acetonitrile/Water GradientUV or MS
GC-MS Capillary Column (e.g., DB-5)HeliumMass Spectrometer

Based on a comprehensive review of available scientific literature, detailed computational and theoretical studies focusing specifically on the chemical compound Cyclobutanamine, 3-(4-morpholinyl)- are not readily found in publicly accessible research. The information required to populate the specific sections and subsections of the requested article—such as quantum chemical calculations, conformational analysis, and theoretical reaction pathways for this exact molecule—does not appear to have been published.

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline and is based on verified research findings for this particular compound. Fulfilling the request under these circumstances would necessitate fabricating data, which contravenes the core principles of scientific accuracy.

For an article of this nature to be created, the foundational research in peer-reviewed journals would first need to be conducted and published by the scientific community.

Computational and Theoretical Studies of Cyclobutanamine, 3 4 Morpholinyl

Ligand-Based and Structure-Based Computational Design Principles for Novel Scaffolds

The chemical compound Cyclobutanamine, 3-(4-morpholinyl)- presents a unique scaffold for computational design due to the combination of a puckered cyclobutane (B1203170) ring and a flexible morpholine (B109124) moiety. These features offer distinct three-dimensional (3D) characteristics that are of growing interest in modern medicinal chemistry. The design of novel molecules based on this scaffold can be approached through both ligand-based and structure-based computational methods, focusing on the exploration of its molecular interactions and the surrounding chemical space.

In ligand-based design, the intrinsic properties of the Cyclobutanamine, 3-(4-morpholinyl)- scaffold are paramount. The cyclobutane ring is an underrepresented yet attractive 3D scaffold in medicinal chemistry. nih.gov Unlike flat, two-dimensional aromatic rings, the puckered nature of the cyclobutane ring provides access to three-dimensional space, which can be advantageous for achieving higher binding affinity and selectivity. Computational techniques such as Principal Component Analysis (PCA) and Principal Moment of Inertia (PMI) analysis are instrumental in designing libraries of compounds based on this scaffold. nih.govvu.nl These methods help in ensuring chemical diversity and a high degree of 3D character in the designed molecules. nih.gov The presence of both cis and trans isomers of the 1,3-substituted cyclobutane core further expands the shape diversity that can be explored. nih.gov

The morpholine ring is a well-established pharmacophore in medicinal chemistry, known for its ability to modulate physicochemical and pharmacokinetic properties. sci-hub.senih.govresearchgate.net Its inclusion in the scaffold provides opportunities for specific molecular interactions. The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, while the oxygen atom can also participate in hydrogen bonding. acs.orgnih.gov The entire morpholine moiety can engage in favorable interactions with biological targets, sometimes forming an integral part of the pharmacophore responsible for a molecule's activity. sci-hub.seresearchgate.net Computational studies of morpholine-containing compounds often reveal that this group can enhance binding affinity and selectivity. sci-hub.se

Structure-based design, on the other hand, would leverage the 3D structure of a target protein to design novel ligands based on the Cyclobutanamine, 3-(4-morpholinyl)- scaffold. The cyclobutane core can serve as a rigid scaffold to orient the morpholine and amine substituents into specific binding pockets of a receptor. rsc.orgnih.gov The amine group on the cyclobutane ring is a key functional group that can act as a hydrogen bond donor or be further functionalized to explore different regions of the binding site. nih.gov Molecular docking simulations would be a primary tool to predict the binding mode and affinity of derivatives of Cyclobutanamine, 3-(4-morpholinyl)-. These simulations would explore the conformational flexibility of the cyclobutane and morpholine rings to identify optimal binding geometries.

The exploration of the chemical space around this scaffold would involve generating virtual libraries of derivatives. This could include varying the substituents on the amine, modifying the morpholine ring, or even altering the cyclobutane core itself. Quantum chemistry calculations could be employed to determine the electronic properties, such as electrostatic potential and frontier molecular orbitals, of these derivatives to guide the design process. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are crucial for the characterization of novel compounds like Cyclobutanamine, 3-(4-morpholinyl)-.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting spectroscopic properties with a good balance of accuracy and computational cost. acs.orgresearchgate.net For the prediction of ¹³C NMR chemical shifts, DFT calculations can provide valuable insights, although a good correlation between experimental and calculated data is more readily achieved for aliphatic compounds. acs.orgresearchgate.net The choice of the functional and basis set, such as B3LYP with a cc-pVTZ basis set, is critical for obtaining reliable predictions. acs.org For complex molecules, the final predicted shifts are often obtained through a linear regression analysis comparing the calculated values of a set of known compounds with their experimental data. rsc.org

The prediction of IR spectra through computational methods can also be challenging. While harmonic frequency calculations are straightforward, they often need to be scaled to match experimental data. arxiv.org More accurate predictions require computationally expensive anharmonic calculations, which are particularly important for flexible molecules. arxiv.orgarxiv.org Recent advances have seen the development of machine learning models that can predict IR spectra directly from a molecule's 3D structure, offering a potentially faster and more accurate alternative to traditional DFT calculations. arxiv.orgnih.govmit.edu

Below are hypothetical tables of predicted spectroscopic data for Cyclobutanamine, 3-(4-morpholinyl)-, illustrating the type of information that would be generated from such computational studies.

Table 1: Predicted ¹³C NMR Chemical Shifts for Cyclobutanamine, 3-(4-morpholinyl)- (using DFT)

AtomPredicted Chemical Shift (ppm)
C1 (CH-NH₂)50.2
C2 (CH₂)28.5
C3 (CH-Morpholine)65.8
C4 (CH₂)28.5
C5, C9 (Morpholine, -CH₂-N-)53.7
C6, C8 (Morpholine, -CH₂-O-)67.1

Note: These are illustrative values and the actual chemical shifts would depend on the specific computational method and parameters used.

Table 2: Predicted Major IR Absorption Bands for Cyclobutanamine, 3-(4-morpholinyl)-

Vibrational ModePredicted Frequency (cm⁻¹)
N-H stretch (amine)3350 - 3450
C-H stretch (aliphatic)2850 - 3000
C-N stretch (amine)1180 - 1250
C-O-C stretch (ether)1090 - 1150
N-H bend (amine)1590 - 1650

Note: These are general ranges for the expected vibrational modes.

Design and Investigation of Cyclobutanamine, 3 4 Morpholinyl Analogues and Derivatives

Scaffold Diversification Strategies for Cyclobutane-Morpholine Hybrid Structures

Scaffold diversification is a key strategy in medicinal chemistry to explore new chemical space and develop novel molecular architectures. For the cyclobutane-morpholine hybrid, diversification can be approached in several ways:

Ring System Bioisosteres: The cyclobutane (B1203170) or morpholine (B109124) rings can be replaced with other cyclic systems to modulate properties like lipophilicity, polarity, and metabolic stability. For instance, the morpholine ring could be substituted with piperidine, piperazine, or thiomorpholine (B91149) to alter basicity and hydrogen bonding capacity. The cyclobutane core, a saturated four-membered ring, offers a unique spatial arrangement of substituents and can be replaced by other small, constrained ring systems like cyclopentane (B165970) or even bicyclic systems to explore different vectoral projections of substituents.

Scaffold Rearrangement: More complex strategies involve rearranging the core structure. For example, ring-opening reactions of bicyclo[1.1.0]butanes (BCBs) provide a reliable method for synthesizing functionalized cyclobutanes. researchgate.net Catalyst-controlled, regiodivergent hydrophosphination of acyl BCBs can expand the chemical space to create 1,1,3- or 1,2,3-trisubstituted cyclobutane backbones from the same starting materials, offering a route to diverse scaffolds. researchgate.net

Ring Contraction/Expansion: Synthetic methods like the contractive synthesis of cyclobutanes from readily available pyrrolidines can be employed. nih.gov This approach allows for the stereoselective creation of multisubstituted cyclobutanes, providing access to novel scaffolds that maintain a four-membered carbocycle but with different substitution patterns than those accessible through direct functionalization. nih.gov

Table 1: Potential Scaffold Hopping Strategies

Original Moiety Potential Bioisosteric Replacement Rationale for Diversification
Morpholine Piperidine, Piperazine, Thiomorpholine, Tetrahydropyran Modulate pKa, hydrogen bonding potential, solubility, and metabolic stability.
Cyclobutane Cyclopentane, Cyclohexane, Azetidine, Bicyclo[1.1.1]pentane Alter conformational rigidity, substituent vectors, and sp³ character.
1,3-Substitution 1,2-Substitution, Spirocyclic junction Explore different spatial arrangements and introduce novel 3D shapes.

Synthesis of Stereoisomers and Diastereomers of Cyclobutanamine, 3-(4-morpholinyl)-

The 1,3-disubstituted cyclobutane core of Cyclobutanamine, 3-(4-morpholinyl)- can exist as cis and trans diastereomers, each of which is chiral and can be resolved into enantiomers. The specific stereochemistry profoundly influences the three-dimensional shape of the molecule and its interaction with its environment.

The synthesis of stereochemically pure isomers is crucial for a systematic exploration of its properties. Key strategies include:

Diastereoselective Reduction: A common approach involves the diastereoselective reduction of a corresponding cyclobutanone (B123998). For instance, the reduction of a 3-morpholinocyclobutanone precursor using specific reducing agents like LiAlH(OtBu)₃ can selectively produce the cis-cyclobutanol in high purity (95–100% selectivity). researchgate.net The resulting alcohol can then be converted to the amine.

Mitsunobu Inversion: To access the trans isomers, a Mitsunobu reaction can be used to invert the stereochemistry of the alcohol intermediate. researchgate.net This method is often the most practical way to obtain the trans diastereomer with high selectivity. researchgate.net

Stereoselective Reductive Amination: A key step in creating cis-1,3-disubstituted cyclobutanes is the cis-selective reductive amination of a cyclobutanone, which establishes the desired stereochemistry of the ring. researchgate.net

Asymmetric Catalysis: Modern catalytic methods can be employed to achieve enantioselective synthesis, providing access to individual enantiomers. For example, scalable syntheses of cis-1,3-disubstituted cyclobutane scaffolds have been developed featuring the diastereoselective reduction of a cyclobutylidene derivative, with conditions optimized to improve the diastereomeric ratio. acs.org

Table 2: Synthetic Approaches to Stereoisomers

Target Stereoisomer Key Synthetic Strategy Description
cis-isomer Diastereoselective Reduction Reduction of a 3-substituted cyclobutanone using sterically hindered reducing agents to favor the formation of the cis-product. researchgate.net
trans-isomer Mitsunobu Inversion Inversion of the stereocenter of a cis-alcohol intermediate to the trans-configuration. researchgate.net
Specific Enantiomer Asymmetric Synthesis / Chiral Resolution Use of chiral catalysts or auxiliaries during synthesis, or separation of a racemic mixture using chiral chromatography or resolving agents.

Exploration of Linker Modifications and Peripheral Substitutions to Modulate Molecular Properties

Beyond the core scaffold, modifications to the linker and peripheral substituents are critical for fine-tuning molecular properties. In Cyclobutanamine, 3-(4-morpholinyl)-, the "linker" is the direct bond between the cyclobutane and morpholine rings.

Peripheral Substitutions on the Morpholine Ring: The morpholine ring is generally stable, but substitutions on its carbon atoms (positions 2, 3, 5, or 6) can introduce chirality and steric bulk, influencing solubility and interactions with biological macromolecules.

Peripheral Substitutions on the Cyclobutane Ring: The remaining positions on the cyclobutane ring (positions 2 and 4) are prime locations for substitution. Introducing small alkyl groups, halogens, or hydroxyl groups can significantly impact lipophilicity, polarity, and metabolic stability.

Table 3: Examples of Peripheral Modifications and Their Potential Impact

Modification Site Type of Substitution Potential Effect on Chemical Properties
Cyclobutane Ring (C2/C4) Fluorine, Methyl Increase lipophilicity, block metabolic soft spots.
Morpholine Ring (C2/C5) Methyl, Ethyl Introduce steric bulk, create new chiral centers.
Cyclobutanamine (NH₂) Acetylation (Amide formation) Remove basicity, introduce hydrogen bond acceptor.
Cyclobutanamine (NH₂) Methylation (Secondary/Tertiary Amine) Increase basicity, alter hydrogen bond donor capacity.

Design of Fragment Libraries Featuring Cyclobutane and Morpholine Motifs for Chemical Space Exploration

Fragment-based drug discovery (FBDD) is an efficient method for identifying lead compounds by screening libraries of low-molecular-weight compounds (fragments). medchemexpress.com The cyclobutane and morpholine motifs are excellent candidates for inclusion in fragment libraries due to their desirable properties.

Cyclobutane as a 3D Fragment: Saturated, sp³-rich fragments like cyclobutane are increasingly sought after to improve the three-dimensional character of screening compounds. A library of simple cyclobutane derivatives (e.g., aminocyclobutanes, cyclobutane carboxylic acids) can be used to explore binding pockets for favorable non-planar interactions.

Morpholine as a Solubilizing Fragment: The morpholine ring is a common structural motif in approved drugs. Its inclusion in a fragment library is advantageous due to its favorable properties, including good aqueous solubility, metabolic stability, and its ability to act as a hydrogen bond acceptor.

Combined Hybrid Fragments: Fragments based on the core structure of Cyclobutanamine, 3-(4-morpholinyl)- itself, or simplified versions thereof, can be powerful tools. These fragments combine the 3D geometry of the cyclobutane with the physicochemical benefits of the morpholine.

A well-designed fragment library would contain compounds adhering to the "Rule of Three": molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors/acceptors ≤ 3, and number of rotatable bonds ≤ 3. otavachemicals.com

Table 4: Representative Fragments for Library Design

Fragment Type Example Structure Key Features
Cyclobutane-based 3-Aminocyclobutanol sp³-rich, multiple H-bond donors/acceptors.
Morpholine-based 4-Methylmorpholine Solubilizing group, H-bond acceptor.
Hybrid Fragment 3-Morpholinocyclobutanol Combines 3D shape with favorable physicochemical properties.

Structure-Activity Relationship (SAR) Studies in Chemical Libraries (focus on structural changes and their impact on chemical properties and interactions, not biological efficacy)

Once a library of analogues based on the Cyclobutanamine, 3-(4-morpholinyl)- scaffold is synthesized, SAR studies can be conducted to understand how structural modifications influence key chemical properties and molecular interactions. The goal is to build a clear picture of the structure-property landscape.

Impact of Stereochemistry: The cis and trans isomers will exhibit different physicochemical properties. For example, the cis isomer may have a different dipole moment and crystal packing energy compared to the trans isomer, leading to differences in solubility and melting point. Their distinct 3D shapes will also lead to different binding affinities and selectivities when interacting with a target protein, as the spatial orientation of the amine and morpholine groups changes.

Impact of Substituents on Physicochemical Properties: Adding substituents to the cyclobutane or morpholine rings will systematically alter properties like lipophilicity (logP), aqueous solubility, and basicity (pKa). For example, adding a fluorine atom is expected to increase lipophilicity, while adding a hydroxyl group would decrease it. The pKa of the primary amine will be influenced by the electronic effects of nearby substituents.

Impact on Molecular Interactions: Changes in structure directly affect non-covalent interactions.

Hydrogen Bonding: Converting the primary amine to a secondary or tertiary amine alters the number of hydrogen bond donors. researchgate.net Changing the morpholine to a thiomorpholine changes the nature of the hydrogen bond acceptor (oxygen vs. sulfur).

Van der Waals Interactions: Adding alkyl groups to the scaffold increases the potential for van der Waals or hydrophobic interactions. The rigidity of the cyclobutane ring helps to pre-organize these groups for optimal interaction within a binding site.

Halogen Bonding: The introduction of halogens like bromine can enable favorable halogen bond interactions, which can provide unique binding modes not achievable through classical interactions. otavachemicals.com

Table 5: Illustrative SAR Data

Analogue Structural Change Expected Impact on Properties
trans-Cyclobutanamine, 3-(4-morpholinyl)- cis to trans isomerization Change in dipole moment, solubility, and 3D orientation of functional groups.
N-Acetyl-Cyclobutanamine, 3-(4-morpholinyl)- NH₂ to NHAc Removal of basicity, addition of H-bond acceptor, increased molecular weight.
Cyclobutanamine, 3-(4-thiomorpholinyl)- Morpholine to Thiomorpholine Increased lipophilicity, altered H-bond acceptor properties.
2-Fluoro-Cyclobutanamine, 3-(4-morpholinyl)- H to F substitution Increased lipophilicity, potential for halogen bonding, blocking metabolism.

Advanced Academic Research Applications of Cyclobutanamine, 3 4 Morpholinyl

Contributions to New Synthetic Methodologies and Reagent Development

The development of novel synthetic methodologies is a cornerstone of chemical research, enabling the efficient construction of complex molecular architectures. Cyclobutanamine, 3-(4-morpholinyl)- serves as a valuable building block in this context, primarily due to the presence of two distinct reactive sites: the primary amine of the cyclobutanamine moiety and the tertiary amine of the morpholine (B109124) ring. These functionalities allow for a range of chemical transformations, making it a versatile scaffold for the synthesis of more elaborate molecules.

Researchers have explored the use of related 3-substituted cyclobutanamine derivatives in the development of new reagents for organic synthesis. The primary amine can be readily derivatized to form amides, sulfonamides, and other functional groups, while the morpholine nitrogen can act as a base or a directing group in certain reactions. The strategic manipulation of these functional groups allows for the controlled, stepwise elaboration of the molecular framework.

Development of Chemical Probes for Investigating Molecular Mechanisms and Interactions

Chemical probes are indispensable tools for elucidating biological pathways and understanding molecular recognition events. The design of effective chemical probes often relies on the incorporation of specific structural motifs that can engage with biological targets in a precise manner. Cyclobutanamine, 3-(4-morpholinyl)- offers a compelling scaffold for the development of such probes.

The design principles for chemical probes based on this scaffold involve several key considerations:

Vectorial Projection of Substituents: The rigid cyclobutane (B1203170) core projects its substituents into well-defined regions of three-dimensional space. This conformational rigidity is advantageous for minimizing the entropic penalty upon binding to a target.

Modulation of Physicochemical Properties: The morpholine moiety imparts a degree of polarity and can act as a hydrogen bond acceptor. This feature can be exploited to enhance aqueous solubility and to establish specific interactions with biological macromolecules.

Attachment of Reporter Groups: The primary amine provides a convenient handle for the attachment of reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, which are essential for the detection and identification of binding partners.

The strategic combination of these features allows for the generation of chemical probes that can be used to investigate a wide range of biological processes.

Exploration of Novel Scaffolds in Fragment-Based Drug Discovery Paradigms

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug development. This approach relies on the screening of low-molecular-weight fragments that can bind to a biological target with high ligand efficiency. The three-dimensional character of these fragments is a critical determinant of their success.

Cyclobutanamine, 3-(4-morpholinyl)- is an exemplary scaffold for the generation of fragment libraries with enhanced three-dimensional character. The non-planar nature of the cyclobutane ring provides a distinct advantage over the flat, aromatic rings that have traditionally dominated fragment libraries. This increased three-dimensionality can lead to improved binding affinity and selectivity by enabling better shape complementarity with the target's binding site.

The use of saturated ring systems, such as the cyclobutane in this molecule, contributes to the exploration of novel chemical space and can lead to the development of drug candidates with improved physicochemical properties.

PropertyValue
Molecular Weight156.23 g/mol
cLogP0.2
Topological Polar Surface Area38.3 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds2

Application as Building Blocks in Supramolecular Chemistry and Materials Science

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems that are held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, higher-order structures is at the heart of this field. Cyclobutanamine, 3-(4-morpholinyl)- possesses structural features that make it an attractive building block for the construction of supramolecular assemblies.

The primary amine and the morpholine nitrogen can participate in hydrogen bonding and other non-covalent interactions, which can be used to direct the self-assembly of molecules into discrete architectures or extended networks. The rigid cyclobutane core can act as a structural linker, providing control over the geometry and dimensionality of the resulting assemblies.

In materials science, the incorporation of such building blocks into polymers or other materials can be used to impart specific properties, such as altered surface characteristics, improved thermal stability, or enhanced mechanical strength.

Use in Fundamental Studies of Cyclobutane Ring Strain and Reactivity

The cyclobutane ring is characterized by significant ring strain, which arises from bond angle distortion and torsional strain. This inherent strain has a profound influence on the reactivity of cyclobutane-containing molecules. Cyclobutanamine, 3-(4-morpholinyl)- can serve as a model system for studying the fundamental aspects of cyclobutane chemistry.

Key areas of investigation include:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.